molecular formula C10H7NO3 B14603088 2(3H)-Oxazolone, 3-benzoyl- CAS No. 60759-50-4

2(3H)-Oxazolone, 3-benzoyl-

Cat. No.: B14603088
CAS No.: 60759-50-4
M. Wt: 189.17 g/mol
InChI Key: YPICNJWNMVMSEH-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 3-benzoyl- is a heterocyclic compound that has garnered significant interest due to its versatile applications in medicinal chemistry and organic synthesis. This compound features a benzoyl group attached to the nitrogen atom of the oxazolone ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 3-benzoyl- typically involves the acylation of 2(3H)-oxazolone with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of 2(3H)-Oxazolone, 3-benzoyl- can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 3-benzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzoyl-substituted oxazolone derivatives, amine derivatives, and substituted oxazolones .

Scientific Research Applications

2(3H)-Oxazolone, 3-benzoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 3-benzoyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Oxazolone, 3-benzoyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of novel pharmaceuticals and materials .

Properties

CAS No.

60759-50-4

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-benzoyl-1,3-oxazol-2-one

InChI

InChI=1S/C10H7NO3/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-7H

InChI Key

YPICNJWNMVMSEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=COC2=O

Origin of Product

United States

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